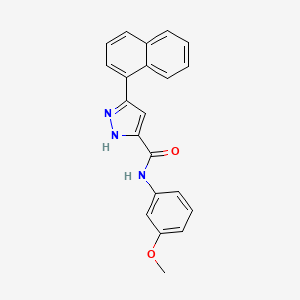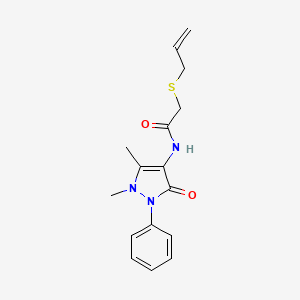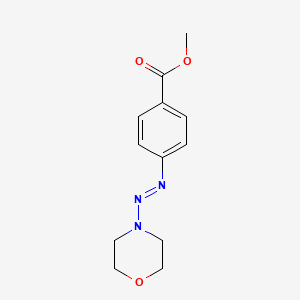![molecular formula C20H15N3 B12489903 3-[(E)-biphenyl-2-yldiazenyl]-1H-indole](/img/structure/B12489903.png)
3-[(E)-biphenyl-2-yldiazenyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole is a complex organic compound that features an indole core structure substituted with a biphenyl diazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole typically involves the coupling of an indole derivative with a biphenyl diazonium salt. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially leading to new derivatives with different functionalities.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of simpler biphenyl and indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and biphenyl rings, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce biphenyl and indole fragments. Substitution reactions can result in a wide range of substituted indole and biphenyl compounds.
Aplicaciones Científicas De Investigación
3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.
Industry: Its unique properties may find applications in materials science, such as the development of new polymers or electronic materials.
Mecanismo De Acción
The mechanism by which 3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer processes, while the indole core may interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of specific pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl: This compound features a similar diazenyl linkage but with different substituents, leading to distinct chemical and biological properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound has a similar indole core and biphenyl structure but with different functional groups, affecting its reactivity and applications.
Uniqueness
3-[(1E)-2-{[1,1’-biphenyl]-2-yl}diazen-1-yl]-1H-indole is unique due to its specific diazenyl linkage and the combination of indole and biphenyl structures
Propiedades
Fórmula molecular |
C20H15N3 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1H-indol-3-yl-(2-phenylphenyl)diazene |
InChI |
InChI=1S/C20H15N3/c1-2-8-15(9-3-1)16-10-4-7-13-19(16)22-23-20-14-21-18-12-6-5-11-17(18)20/h1-14,21H |
Clave InChI |
ZRXAAOXNAWTDDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12489827.png)


![N-{2-[1-(diphenylmethyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B12489834.png)
![5-({[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12489836.png)
![3-({[1,1'-Biphenyl]-4-ylmethyl}amino)adamantan-1-ol](/img/structure/B12489857.png)
![2-[4-(3-hydroxy-4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12489858.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B12489865.png)

![Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489878.png)
![N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12489884.png)
![(2E)-3-({2-[(2E)-3-carboxyprop-2-enamido]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B12489888.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)

